molecular formula C12H18BrNS B13251845 N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine

N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine

Cat. No.: B13251845
M. Wt: 288.25 g/mol
InChI Key: BEWTXZXYJODHFB-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-yl)methyl]cycloheptanamine is a synthetic amine derivative featuring a cycloheptanamine backbone linked to a 4-bromothiophen-2-ylmethyl group. The bromothiophene moiety introduces steric bulk and electron-withdrawing characteristics, while the seven-membered cycloheptane ring contributes conformational flexibility.

Properties

Molecular Formula

C12H18BrNS

Molecular Weight

288.25 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine

InChI

InChI=1S/C12H18BrNS/c13-10-7-12(15-9-10)8-14-11-5-3-1-2-4-6-11/h7,9,11,14H,1-6,8H2

InChI Key

BEWTXZXYJODHFB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-bromothiophene-2-carbaldehyde

The starting material, 4-bromothiophene-2-carbaldehyde, is commercially available or can be synthesized via bromination of thiophene-2-carbaldehyde. The bromination is typically performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 4-position of the thiophene ring.

Reductive Amination with Cycloheptanamine

The key step to prepare N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine is the reductive amination of 4-bromothiophene-2-carbaldehyde with cycloheptanamine. The general procedure involves:

  • Mixing 4-bromothiophene-2-carbaldehyde and cycloheptanamine in a suitable solvent such as ethanol or methanol.
  • Adding a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) to facilitate the reductive amination.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures under inert atmosphere to avoid oxidation.
  • After completion, the reaction mixture is quenched, and the product is isolated by extraction, followed by purification via column chromatography or recrystallization.

This method is preferred because it provides good yields, mild conditions, and high selectivity for the secondary amine product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions and hydrogen bonding, while the cycloheptanamine portion can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Core Backbone and Substituent Variations

The compound shares structural similarities with several derivatives synthesized in the literature (Table 1). Key variations include:

  • Aromatic system : Thiophene (target) vs. indole (e.g., AXKO-0046) or benzene (e.g., N-(4-nitrobenzyl)cycloheptanamine).
  • Substituents : Bromine (target) vs. nitro, chloro, or alkyl groups in analogs.
  • Amine linkage : Cycloheptanamine (common) vs. cyclohexanamine or bicyclic systems.

Table 1: Structural Comparison with Analogs

Compound Name Aromatic Group Substituent Molecular Weight (g/mol) Key Applications/Activities Source
N-[(4-Bromothiophen-2-yl)methyl]cycloheptanamine Thiophene Br ~284.2 (calculated) Not reported (theoretical) -
AXKO-0046 (Indole derivative) Indole Benzyl 377.5 (calculated) LDH-B inhibitor (EC50 = 42 nM)
N-(4-Nitrobenzyl)cycloheptanamine Benzene NO2 248.32 No biological data
N-((6-Chloro-1H-indol-3-yl)methyl)cycloheptanamine Indole Cl 319.19 (HRMS) Antimicrobial/antiparasitic
N-Butyl-N-(3-methylbutan-2-yl)formamide Aliphatic - ~173.2 (calculated) Catalytic cleavage studies

Electronic and Steric Effects

  • Thiophene vs.
  • Cycloheptanamine Flexibility : The seven-membered ring offers greater conformational freedom than cyclohexanamine (e.g., compound 7h in ), which may influence binding kinetics or metabolic stability .

Physicochemical Properties

  • Solubility : Thiophene’s lower polarity vs. indole may reduce aqueous solubility, necessitating formulation optimization.

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